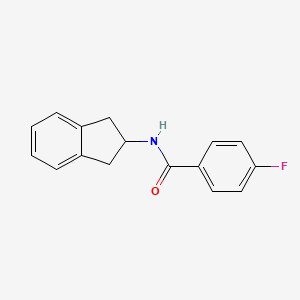

4-Fluoro-N-(indan-2-yl)benzamide

Descripción general

Descripción

Novel enhancer of endothelial NO synthase (eNOS)

AVE-9488 is a novel enhancer of endothelial NO synthase (eNOS).

Actividad Biológica

4-Fluoro-N-(indan-2-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₄FNO. Its structure features a fluorine atom attached to a benzamide moiety, which is further substituted with an indan-2-yl group. This configuration is significant for its biological interactions, as fluorine substitution can enhance lipophilicity and improve binding affinity to biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to function as an enzyme inhibitor or receptor modulator, potentially affecting various signaling pathways within cells .

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

- Receptor Modulation: It can interact with receptor proteins on cell surfaces, influencing cellular responses and signaling cascades.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities that may be beneficial for therapeutic applications:

- Antitumor Activity: Preliminary studies suggest that compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance, fluorinated benzamides have been investigated for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity .

- HDAC Inhibition: Similar fluorinated compounds have been reported as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3. These inhibitors promote apoptosis in tumor cells and may enhance the efficacy of other chemotherapeutic agents .

- Potential in Neurological Disorders: The modulation of specific receptors by this compound could also suggest applications in treating neurological disorders, although further research is needed to establish this link.

Comparative Studies

To better understand the biological activity of this compound, comparative studies with structurally related compounds are essential. Below is a summary table highlighting some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-N-(indan-2-yl)benzamide | Chlorine instead of fluorine | May exhibit different biological activities |

| N-(Indan-2-yl)-4-methylbenzamide | Methyl group substitution | Variation in lipophilicity affecting bioavailability |

| 4-Bromo-N-(indan-2-yl)benzamide | Bromine substitution | Potentially different reactivity profiles |

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

- Cytotoxicity Studies: A study investigating the cytotoxic effects of N-fluorinated benzamides on breast cancer cell lines demonstrated significant inhibition of cell growth, suggesting a potential role for this compound in cancer therapy .

- Mechanistic Insights: Research into the mechanism of action revealed that fluorinated derivatives could modulate key signaling pathways involved in cell proliferation and survival, further supporting their potential therapeutic roles .

- In Vivo Efficacy: In vivo studies using xenograft models have shown that compounds with similar structures can inhibit tumor growth effectively, underscoring the importance of further investigating this compound in preclinical models .

Aplicaciones Científicas De Investigación

Anticancer Potential

Research has indicated that derivatives of 4-Fluoro-N-(indan-2-yl)benzamide exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on related compounds have shown promising results against cervical and breast cancer cells, suggesting that modifications to the benzamide structure can enhance anticancer properties .

Case Study:

A study evaluated the cytotoxic effects of N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives, which revealed potent activity against specific cancer cell lines .

| Compound Type | Cell Line Tested | Cytotoxicity Result |

|---|---|---|

| N-Alkyl Derivatives | Cervical Cancer | High Activity |

| N-Alkyl Derivatives | Breast Cancer | Moderate Activity |

Cardiovascular Benefits

This compound has been studied for its cardiovascular benefits, particularly in enhancing endothelial nitric oxide synthase (eNOS) expression. This compound promotes eNOS gene transcription, leading to increased nitric oxide production, crucial for vascular health. It also reverses eNOS uncoupling, which is beneficial in preventing atherosclerosis .

Mechanism of Action:

- Enhanced eNOS Expression: Increases nitric oxide synthesis.

- Reversal of eNOS Uncoupling: Restores normal eNOS function by improving cofactor availability.

Neurological Research

The compound's structural analogs have been utilized in positron emission tomography (PET) imaging to study dopamine D2 receptors. This application is significant for understanding psychiatric disorders and neurological conditions .

Case Study:

In Alzheimer's disease research, fluorinated benzamides were employed for PET imaging to quantify serotonin 1A receptor densities, aiding in the exploration of neurodegenerative processes .

Synthesis and Characterization

The synthesis of this compound typically involves several steps aimed at ensuring high yields and purity, which are critical for pharmaceutical applications. Various synthetic routes have been explored, including rhodium(III)-catalyzed C-H activation methods that facilitate the incorporation of fluorinated moieties into heterocycles .

Synthesis Overview:

- Starting Materials: Indan derivatives and fluorinated benzamides.

- Catalysis: Use of transition metal catalysts.

- Purification: Techniques such as recrystallization and chromatography.

Agrochemical Applications

The compound's potential extends to agrochemical applications where its structural characteristics may be leveraged to develop new pesticides or herbicides. The incorporation of fluorine is known to enhance biological activity and stability in agrochemical formulations .

Summary Table of Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Anticancer Research | Cytotoxic effects against cancer cell lines | High activity against cervical and breast cancers |

| Cardiovascular Health | Enhances eNOS expression and reverses uncoupling | Promotes vascular health through increased NO levels |

| Neurological Imaging | Used in PET imaging for studying dopamine receptors | Valuable for Alzheimer's research |

| Agrochemicals | Potential use in pesticide/herbicide development | Fluorination enhances activity and stability |

Propiedades

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO/c17-14-7-5-11(6-8-14)16(19)18-15-9-12-3-1-2-4-13(12)10-15/h1-8,15H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFMSBVSYVESTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291756-32-6 | |

| Record name | AVE 9488 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291756326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVE-9488 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U46KWJ9UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4-Fluoro-N-(indan-2-yl)benzamide in providing cardiovascular benefits?

A1: this compound exerts its vasoprotective effects through a dual mechanism:

- Enhanced eNOS Expression: This compound promotes the transcription of the endothelial nitric oxide synthase (eNOS) gene. [] This leads to increased production of eNOS, the enzyme responsible for synthesizing nitric oxide (NO), a potent vasodilator crucial for maintaining vascular health.

- Reversal of eNOS Uncoupling: In diseased states, eNOS can become "uncoupled", producing reactive oxygen species (ROS) instead of beneficial NO. this compound helps restore eNOS function by increasing the availability of its essential cofactor, tetrahydrobiopterin (BH4). [] This shift back to NO production contributes to its anti-atherosclerotic properties.

Q2: What evidence supports the role of this compound in reducing atherosclerosis?

A2: Preclinical studies in apolipoprotein E-knockout (apoE-KO) mice, a model for atherosclerosis, have demonstrated the therapeutic potential of this compound:

- Reduced Neointima Formation: Treatment with this compound significantly reduced neointima formation, a key process in atherosclerosis, after cuff-induced injury in apoE-KO mice. Notably, this effect was absent in eNOS-knockout mice, confirming the critical role of eNOS in mediating these benefits. []

- Decreased Plaque Formation: Long-term administration (12 weeks) of this compound resulted in a significant decrease in atherosclerotic plaque formation in apoE-KO mice. [] This reduction was not observed in apoE/eNOS-double knockout mice, further reinforcing the importance of eNOS upregulation in its atheroprotective effects.

Q3: How does this compound interact with the eNOS gene to increase its expression?

A: Research indicates that this compound interacts with the promoter region of the eNOS gene. [] Specifically, it targets a cis-regulatory element within the proximal 263 base pairs of the promoter. While the exact mechanism is not fully elucidated, studies suggest that the transcription factor Sp1 might be involved in the basal activity of the eNOS promoter, although it may not directly mediate the compound's effects on transcription. [] Further research is needed to fully characterize the molecular details of this interaction.

Q4: What are the potential implications of this compound's dual mechanism for treating cardiovascular disease?

A: The combined effect of increasing eNOS expression and restoring its proper coupling holds promise for addressing the complex nature of cardiovascular disease. By both increasing NO bioavailability and reducing ROS production, this compound may offer a more comprehensive approach to combatting endothelial dysfunction, a hallmark of many cardiovascular conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.